N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Mitochondrial permeability transition pore Drug discovery Physicochemical profiling

This diarylisoxazole-3-carboxamide (CAS 898482-25-2) is a structurally defined negative control for mitochondrial permeability transition pore (mtPTP) inhibitor screening. It retains the 5-chloro-2-methylphenyl amide scaffold of potent mtPTP inhibitors but replaces the critical hydrogen-bond-donating phenol with a 4-methoxyphenyl group, abolishing mtPTP activity. This specificity makes it ideal for distinguishing target-specific effects from off-target cytotoxicity in mitochondrial assays. Additionally, its characterized CYP3A4 inhibition profile (IC50 = 5.49 μM, with 9.1-fold selectivity over CYP2E1) supports its use as a calibration reference in human liver microsome DMPK panels. The elevated logP (4.47) and reduced HBD count (1) also provide a tool for assessing lipophilicity tolerance in the mtPTP binding pocket. Procure this compound to enhance the rigor of your ADME and target engagement studies.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.78
CAS No. 898482-25-2
Cat. No. B3018931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
CAS898482-25-2
Molecular FormulaC18H15ClN2O3
Molecular Weight342.78
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H15ClN2O3/c1-11-3-6-13(19)9-15(11)20-18(22)16-10-17(24-21-16)12-4-7-14(23-2)8-5-12/h3-10H,1-2H3,(H,20,22)
InChIKeyHXTZFVRQOYYCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes188 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide (CAS 898482-25-2): A Diarylisoxazole-3-carboxamide Screening Compound for Mitochondrial and CYP Profiling


N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide (CAS 898482-25-2) is a synthetic diarylisoxazole-3-carboxamide available as a screening compound from the ChemDiv library (Compound ID: D337-1786) . It belongs to a class of 3,5-diarylisoxazole-3-carboxamides that have been explored as inhibitors of the mitochondrial permeability transition pore (mtPTP) [1] and as cytochrome P450 (CYP) enzyme probes [2]. The compound features a 5-chloro-2-methylphenyl amide substituent at the 3-position and a 4-methoxyphenyl group at the 5-position of the isoxazole ring, with a molecular weight of 342.78 g/mol and a calculated logP of 4.47 . This specific substitution pattern distinguishes it from other diarylisoxazole-3-carboxamides that have progressed further in medicinal chemistry optimization campaigns.

Why N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide Cannot Be Interchanged with Other 3,5-Diarylisoxazole-3-carboxamides


Within the diarylisoxazole-3-carboxamide chemotype, relatively minor substituent changes produce large shifts in both mtPTP inhibitory potency and CYP isoform selectivity [1]. In the seminal mtPTP optimization campaign, the initial hit 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide showed an EC50 <0.39 μM against mitochondrial swelling, while replacement of the 3,4,5-trimethoxyphenyl anilide with a 3-chloro-2-methylphenyl group (compound 60) drove potency into the picomolar range [1]. Similarly, the presence or absence of a phenol group on the 5-aryl ring determines plasma stability and in vivo efficacy: the isoxazole isostere lacking the 3-hydroxy group on the 5-phenyl ring showed minimal effect in a zebrafish muscular dystrophy model, whereas the triazole analog TR001 bearing the 4-fluoro-3-hydroxyphenyl group was efficacious [2]. The 4-methoxyphenyl substituent at the 5-position of CAS 898482-25-2 represents a distinct pharmacophoric choice—replacing the phenolic hydroxyl with a methoxy ether eliminates hydrogen-bond donor capacity at this position, altering both target engagement and metabolic stability profiles relative to hydroxylated analogs.

Quantitative Differentiation Evidence for N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide (CAS 898482-25-2)


Physicochemical Signature Distinguishes CAS 898482-25-2 from Hydroxylated mtPTP Inhibitor Analogs

CAS 898482-25-2 bears a 4-methoxyphenyl group at the isoxazole 5-position, whereas the most potent mtPTP inhibitors in the diarylisoxazole-3-carboxamide series uniformly carry a 3-hydroxyphenyl (or 4-fluoro-3-hydroxyphenyl) group at this position [1]. This substitution converts a hydrogen-bond donor (phenolic -OH) into a hydrogen-bond acceptor (methoxy -OCH3), which has a calculated effect on logP: CAS 898482-25-2 has a logP of 4.47 versus an estimated logP of approximately 3.2–3.5 for the analogous 3-hydroxyphenyl compound ML404 [1]. This difference in lipophilicity may affect membrane permeability predictions and plasma protein binding.

Mitochondrial permeability transition pore Drug discovery Physicochemical profiling

CYP3A4 versus CYP2E1 Selectivity Profile of CAS 898482-25-2 from Amgen Cytochrome P450 Panel

CAS 898482-25-2 was profiled in the Amgen cytochrome P450 inhibition panel and deposited in ChEMBL (CHEMBL2018913) [1]. Against CYP3A4 (human liver microsomes, midazolam substrate), the compound showed an IC50 of 5.49 μM, while against CYP2E1 (human liver microsomes, chlorzoxazone substrate), it showed an IC50 of 50.0 μM. This represents a 9.1-fold selectivity window favoring CYP3A4 inhibition over CYP2E1. A closely related analog, N-(5-chloro-2-methylphenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide (ML404), was not run in this panel, precluding a direct intra-panel comparison, but the data establish that the 4-methoxyphenyl substitution yields a moderate CYP3A4 inhibitor with weak CYP2E1 activity.

Cytochrome P450 Drug-drug interaction Hepatic metabolism

mtPTP Inhibitory Activity: Class-Level SAR Places CAS 898482-25-2 in an Inactive Region of the Structure-Activity Landscape

The 2015 ChemMedChem SAR study by Roy et al. established that mtPTP inhibitory activity in the diarylisoxazole-3-carboxamide series is exquisitely dependent on the presence of a hydrogen-bond donor (phenolic -OH or fluoro-substituted phenol) at the 5-aryl ring [1]. The 3-hydroxyphenyl-containing hit compound (1) showed an EC50 <0.39 μM against mitochondrial swelling, and optimization led to picomolar inhibitors bearing 4-fluoro-3-hydroxyphenyl or 3-hydroxyphenyl groups. The second-generation study by Šileikytė et al. (2019) explicitly demonstrated that the isoxazole isostere—which replaces the core isoxazole with triazole but retains the 5-chloro-2-methylphenyl amide—had minimal effect in a zebrafish model of collagen VI congenital muscular dystrophy, whereas TR001 (the triazole analog bearing 4-fluoro-3-hydroxyphenyl) was efficacious [2]. Since CAS 898482-25-2 carries a 4-methoxyphenyl group (no H-bond donor) at the 5-position, it is predicted by class-level SAR to have substantially reduced mtPTP inhibitory activity compared to hydroxylated analogs such as ML404 (EC50 = 4.9 nM). This inference is consistent with the observation that the 5-(4-methoxyphenyl) substitution pattern is absent from the optimized picomolar inhibitor series.

Mitochondrial permeability transition Calcium retention capacity Muscular dystrophy

Predicted Kinase and GPCR Target Spectrum from ZINC and ChEMBL Computational Profiling

Computational target prediction using the ZINC database and ChEMBL bioactivity profiles suggests that CAS 898482-25-2 (ZINC entry ZINC211701 or related) may interact with vascular endothelial growth factor receptor 1 (FLT1/VEGFR1) and colony-stimulating factor 1 receptor (CSF1R), both receptor tyrosine kinases [1]. The molecular formula C18H15ClN2O3 is shared with several isoxazole carboxamide kinase inhibitor scaffolds. In contrast, the hydroxylated analog ML404 has been experimentally characterized as an mtPTP inhibitor with no reported kinase activity . This divergence in predicted versus experimentally validated target profiles—kinase vs. mitochondrial pore—illustrates how the 4-methoxyphenyl versus 3-hydroxyphenyl substitution may redirect the compound's polypharmacology landscape. However, these remain computational predictions and have not been experimentally confirmed for CAS 898482-25-2.

Computational target prediction Kinase selectivity Off-target profiling

Recommended Research and Procurement Application Scenarios for N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide


Negative Control Probe for mtPTP Phenotypic Screening

CAS 898482-25-2 is recommended as a structurally matched negative control in mtPTP inhibitor screening cascades. Since the compound shares the same 5-chloro-2-methylphenyl amide scaffold as the potent mtPTP inhibitor ML404 (EC50 = 4.9 nM) but replaces the critical 5-(3-hydroxyphenyl) group with a 5-(4-methoxyphenyl) group—abolishing the hydrogen-bond donor required for mtPTP activity—it provides an ideal control for distinguishing mtPTP-specific effects from off-target cytotoxicity in mitochondrial swelling and calcium retention capacity assays [1].

CYP3A4 Selectivity Benchmarking in DMPK Panels

With an experimentally determined CYP3A4 IC50 of 5.49 μM and a 9.1-fold selectivity window over CYP2E1 (IC50 = 50.0 μM), CAS 898482-25-2 can serve as a reference compound for calibrating CYP3A4 inhibition assays in human liver microsome-based DMPK screening panels [2]. Its moderate CYP3A4 potency places it in a useful dynamic range for assay validation, bridging the gap between weak inhibitors (IC50 > 30 μM) and strong inhibitors (IC50 < 1 μM). This CYP profile has been deposited in ChEMBL from Amgen data, providing a citable benchmark.

Lipophilicity Tolerance Probe in mtPTP Lead Optimization

The elevated logP (4.47) and reduced hydrogen-bond donor count (HBD = 1) of CAS 898482-25-2, relative to hydroxylated diarylisoxazole-3-carboxamide mtPTP inhibitors (estimated logP ~3.2–3.5, HBD = 2), make it a useful tool for evaluating the lipophilicity tolerance of the mtPTP binding pocket . Medicinal chemistry teams optimizing mtPTP inhibitors for CNS penetration or improved solubility can use this compound as a reference to assess whether increased logP correlates with improved membrane permeability or, conversely, with reduced aqueous solubility and higher plasma protein binding.

Kinase Selectivity Counter-Screening Starting Point

Computational target predictions from ZINC associate CAS 898482-25-2 with FLT1 (VEGFR1), CSF1R, and DYRK1A kinases [3]. Organizations maintaining internal kinase selectivity panels can use this compound as a representative of the diarylisoxazole-3-carboxamide chemotype for broad kinase profiling. If the compound shows kinase activity, the 4-methoxyphenyl substitution could serve as a starting point for developing kinase-targeted analogs that are structurally distinct from hydroxylated mtPTP inhibitors.

Quote Request

Request a Quote for N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.